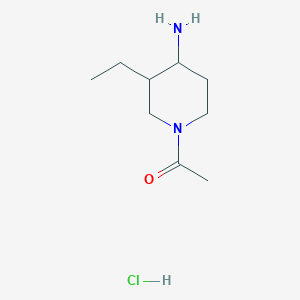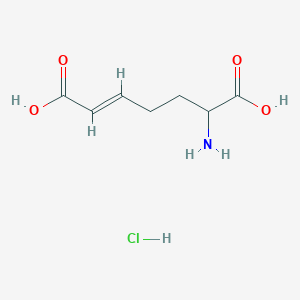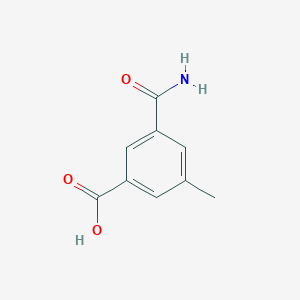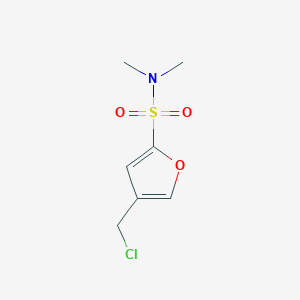
3-methyl-1-(oxan-4-yl)-1H-pyrazole-4-carboxylic acid
Overview
Description
3-Methyl-1-(oxan-4-yl)-1H-pyrazole-4-carboxylic acid, also known as MOPC, is an organic compound belonging to the pyrazole carboxylic acid family. It is a white powder that is soluble in water and ethanol and insoluble in chloroform and ether. MOPC has been studied extensively due to its potential applications in various scientific research areas such as organic synthesis, pharmaceuticals, and biochemistry.
Scientific Research Applications
Synthesis and Chemical Properties 3-methyl-1-(oxan-4-yl)-1H-pyrazole-4-carboxylic acid, as part of the pyrazole derivatives family, has been a focal point in chemical research due to its complex structure and potential applications. The synthesis of such compounds often involves condensation reactions and subsequent treatments to produce specific derivatives. For instance, Kormanov et al. (2017) discussed the synthesis of methyl 3-(4-methylfurazan-3-yl)-1Н-pyrazole-5-carboxylate, illustrating the intricate chemical processes involved in the synthesis of pyrazole derivatives, which may provide insights into the methods applicable to 3-methyl-1-(oxan-4-yl)-1H-pyrazole-4-carboxylic acid as well (Kormanov et al., 2017).
Coordination Complexes and Crystal Structures Pyrazole-dicarboxylate acid derivatives have shown notable coordination and chelation properties with metal ions, leading to the formation of novel coordination complexes. Radi et al. (2015) synthesized three novel pyrazole-dicarboxylate acid derivatives and examined their crystallization properties with CuII/CoII/ZnII, revealing the formation of mononuclear chelate complexes. This emphasizes the potential of 3-methyl-1-(oxan-4-yl)-1H-pyrazole-4-carboxylic acid in forming structurally intriguing coordination compounds (Radi et al., 2015).
Molecular Docking and Computational Studies The study of pyrazole derivatives extends into the realm of computational chemistry and molecular docking. For example, the research conducted by Reddy et al. (2022) on 5-chloro-1-(1H-indole-2-yl)-3-methyl-4,5-dihydro-1H-pyrazole-4-carbxylic acids involved molecular docking to predict binding interactions with target proteins. This highlights the potential application of computational methods to understand the biochemical interactions and properties of 3-methyl-1-(oxan-4-yl)-1H-pyrazole-4-carboxylic acid and similar compounds (Reddy et al., 2022).
properties
IUPAC Name |
3-methyl-1-(oxan-4-yl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-7-9(10(13)14)6-12(11-7)8-2-4-15-5-3-8/h6,8H,2-5H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTLISWXTBXEDDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)O)C2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-1-(oxan-4-yl)-1H-pyrazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



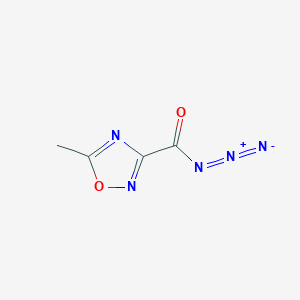
![3-[4-(Benzyloxy)phenyl]-3-hydroxy-2,2-dimethylpropanoic acid](/img/structure/B1376621.png)
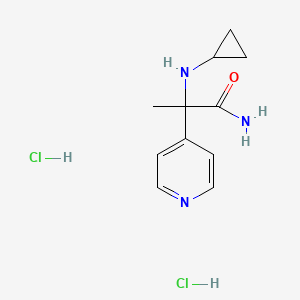



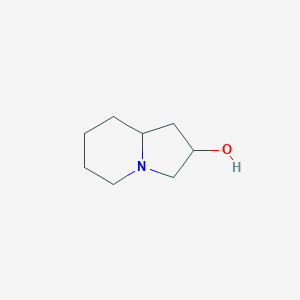

![[4-(Methanesulfonylmethyl)oxan-4-yl]methanol](/img/structure/B1376630.png)
